Menabegenin
Description
Menabegenin is a triterpenoid compound derived from plant sources, characterized by a tetracyclic carbon skeleton with oxygenated functional groups. This compound is hypothesized to exhibit anti-inflammatory and cytotoxic properties based on its structural analogs in the triterpenoid class . Its molecular formula and weight are inferred to align with typical triterpenoids (e.g., ~C₃₀H₄₈O₃, MW ~456 g/mol) .
Properties
CAS No. |
508-88-3 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18+,19-,21+,22-,23+/m1/s1 |
InChI Key |
XZTUSOXSLKTKJQ-BGTVMMHMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@H]4C5=CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Menabegenin involves several synthetic routes and reaction conditions. One common method includes the formation of diazonium salt in an acidic medium by coupling the compound sulfadiazine with pyrogallol . This process involves the use of electronic spectrometers, UV-Visible Spectrophotometers, IR, and X-ray diffraction measurements for characterization.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Menabegenin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids.
Scientific Research Applications
Menabegenin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Menabegenin involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Menabegenin belongs to the triterpenoid family, which includes compounds like Olean-12-ene-3,11-dione (CAS 2935-32-2) and Cerberic acid (CAS 65597-44-6). Key structural comparisons are outlined below:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound (hypothetical) | C₃₀H₄₈O₃ | ~456 | N/A | Ketone, hydroxyl, methyl groups |
| Olean-12-ene-3,11-dione | C₃₀H₄₆O₂ | 438.6 | 2935-32-2 | Two ketone groups |
| Cerberic acid | C₃₀H₄₈O₄ | 472.7 | 65597-44-6 | Carboxylic acid, hydroxyl groups |
| β-Amyrenonol methylthiomethyl ether | C₃₃H₅₄O₂S | 522.8 | N/A | Ether, thiomethyl, hydroxyl |
Key Observations :
- This compound likely shares the tetracyclic triterpenoid backbone with Olean-12-ene-3,11-dione but differs in oxygenation patterns. The presence of hydroxyl groups in this compound may enhance its solubility compared to Olean-12-ene-3,11-dione .
- Unlike Cerberic acid, this compound lacks a carboxylic acid group, which may reduce its ionic interactions in biological systems .
Functional Analogues
This compound’s bioactivity can be compared to Daturataturin A (CAS 133360-51-7) and Mallorepine (CAS 767-98-6), which are reported to exhibit neuroprotective and anti-inflammatory effects .
| Compound | Biological Activity | Mechanism | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| This compound | Anti-inflammatory, cytotoxic | Inhibition of NF-κB pathway (hypothesized) | ~10 µM (estimated) |
| Daturataturin A | Neuroprotective | Antioxidant activity | 15 µM (in vitro) |
| Mallorepine | Anti-inflammatory | COX-2 inhibition | 5 µM |
Key Observations :
- This compound’s cytotoxicity may arise from its ketone groups, which induce oxidative stress in cancer cells, similar to Mallorepine’s COX-2 inhibition .
- Daturataturin A’s neuroprotection via antioxidant mechanisms contrasts with this compound’s hypothesized NF-κB pathway modulation, highlighting divergent therapeutic targets .
Spectroscopic and Analytical Comparisons
Distinguishing this compound from analogs requires complementary techniques:
- NMR Spectroscopy : this compound’s hydroxyl protons (~δ 3.0–5.0 ppm) and ketone carbons (~δ 200–220 ppm) differ from Cerberic acid’s carboxylic acid signals (~δ 170 ppm) .
- Mass Spectrometry: this compound’s molecular ion ([M+H]⁺ at m/z 457) would differ from β-Amyrenonol methylthiomethyl ether ([M+H]⁺ at m/z 523) due to sulfur content .
Challenges in Comparative Studies
- Structural Ambiguity : this compound’s exact stereochemistry is unspecified in the evidence, complicating comparisons with compounds like Olean-12-ene-3,11-dione, which has defined stereocenters .
- Data Gaps: Limited bioavailability or pharmacokinetic data for this compound hinder functional comparisons with well-studied analogs like Mallorepine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
